molecular formula C11H14BrNO2 B14621910 2-(3-Bromopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione CAS No. 56401-24-2

2-(3-Bromopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B14621910
CAS No.: 56401-24-2
M. Wt: 272.14 g/mol
InChI Key: GMPUWASFUTUHFO-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromopropyl group attached to the isoindole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the reaction of isoindole derivatives with bromopropyl reagents. One common method is the nucleophilic substitution reaction where the isoindole derivative reacts with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in solvents like DMF or DMSO.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, thiols, and ethers can be formed.

    Elimination Products: Alkenes are the major products formed during elimination reactions.

    Oxidation and Reduction Products: Various oxidized or reduced derivatives of the isoindole ring system.

Scientific Research Applications

2-(3-Bromopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
  • 2-(3-Iodopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
  • 2-(3-Fluoropropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Uniqueness

2-(3-Bromopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and its interactions with other molecules.

Properties

CAS No.

56401-24-2

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-(3-bromopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C11H14BrNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,8-9H,3-7H2

InChI Key

GMPUWASFUTUHFO-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CCCBr

Origin of Product

United States

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